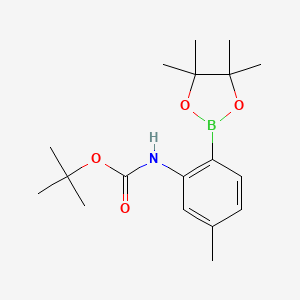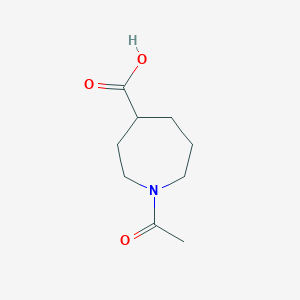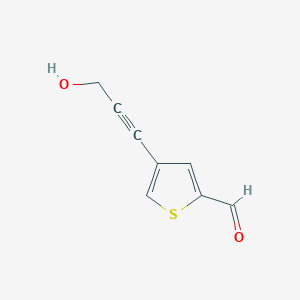
(4-Fluoro-2-methyl-phenyl)-thiourea
説明
“(4-Fluoro-2-methylphenyl)thiourea” is a chemical compound with the CAS Number: 946612-94-8 . It has a molecular weight of 184.24 . This compound is typically stored at room temperature and appears as a powder . It’s used in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of urea and thiourea-containing compounds, like “(4-Fluoro-2-methylphenyl)-thiourea”, has been a subject of interest in medicinal chemistry . The first synthesis of urea was realized by the German chemist Friedrich Wöhler in 1828 . Thiourea was synthesized for the first time in 1873 by the Polish chemist Marceli Nencki .Molecular Structure Analysis
The molecular structure of “(4-Fluoro-2-methylphenyl)-thiourea” is characterized by the presence of a thiourea functionality . This functionality plays a central role in medicinal chemistry thanks to the possibility of establishing stable hydrogen bonds with recognition elements of biological targets, such as proteins, enzymes, and receptors .Physical And Chemical Properties Analysis
“(4-Fluoro-2-methylphenyl)thiourea” is a powder that is stored at room temperature . More detailed physical and chemical properties are not provided in the retrieved sources.科学的研究の応用
Synthesis and Structural Characterization
(4-Fluoro-2-methyl-phenyl)-thiourea derivatives have been synthesized and characterized through various techniques such as GC–MS, elemental analyses, NMR, and FTIR spectroscopy. X-ray diffraction studies revealed that these compounds crystallize in specific space groups, displaying nearly planar carbonyl and thiourea groups. Theoretical methods like density functional theory have been applied to explore their conformational space, and their vibrational properties have been assessed via spectroscopic methods alongside quantum chemical calculations, highlighting their structural uniqueness and potential for further chemical modifications (Saeed, Erben, Abbas, & Flörke, 2010).
Organocatalysis
Thioureas, including this compound derivatives, play a crucial role in organocatalysis due to their ability to form hydrogen bonds, activating substrates for various chemical reactions. The synthesis of bifunctional thioureas with chiral moieties has been reported, and their catalytic performance in Michael addition reactions has been compared to highlight the influence of fluorination on the yields and enantioselectivity. This showcases their significance in asymmetric synthesis, offering insights into catalyst design for enhanced chemical reactivity and selectivity (Jiménez et al., 2016).
Spectroscopic Analysis and Quantum Chemical Calculations
Further research into 1-(1-naphthoyl)-3-(halo-phenyl)-thioureas has provided detailed insights into their molecular and crystal structures, thermal behaviors, and spectroscopic properties. Quantum chemical calculations complement these findings, interpreting UV-Vis spectra and supporting the formation of intra- and intermolecular hydrogen bonds. These analyses are crucial for understanding the electronic and structural characteristics that govern the physical and chemical properties of these compounds, which could be pivotal for designing materials with specific optical or electronic functions (Saeed et al., 2015).
Gas Sensing Applications
Ethynylated-thiourea derivatives have been investigated for their potential in gas sensing, particularly for detecting carbon dioxide (CO2). The synthesis and characterization of compounds such as 4-ethylbenzoyl-3-(4-ethynylbenzonitrile-phenyl)-thiourea have been reported, along with their application in resistive-type CO2 gas sensors. These sensors demonstrated significant response changes at room temperature upon exposure to varying concentrations of CO2, highlighting the feasibility of using thiourea derivatives in environmental monitoring and gas detection technologies (Daud, Wahid, & Khairul, 2019).
将来の方向性
Urea and thiourea represent privileged structures in medicinal chemistry . A variety of urea and thiourea-containing compounds have been approved as marketable drugs by the FDA, EMA, and other agencies for the treatment of different human diseases . Therefore, there is promising potential for future research and development in this area .
特性
IUPAC Name |
(4-fluoro-2-methylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2S/c1-5-4-6(9)2-3-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTASGUYMCEEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1372498.png)












![1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine](/img/structure/B1372521.png)
